molecular formula C14H13N5O3 B4881490 N-(4-cyanophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

N-(4-cyanophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B4881490
M. Wt: 299.28 g/mol
InChI Key: BYSUQZMRHNYJHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-cyanophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide involves multi-step reactions, starting from basic pyrazole or acetamide derivatives. For example, one study describes the synthesis and characterization of N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide, highlighting the complexity and specific conditions required for such syntheses, including the use of N-(4-nitrophenyl)maleimide for cyclization (Salian et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by spectroscopic methods such as FT-IR, NMR, and LC-MS, providing insights into the functional group arrangement and molecular geometry. For instance, coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their solid-state structures using single crystal X-ray crystallography, revealing supramolecular architectures facilitated by hydrogen bonding interactions (Chkirate et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving such compounds often lead to the formation of novel coordination complexes with metals, indicating their potential as ligands in coordination chemistry. The reactivity can be influenced by the presence of nitro, cyano, and acetamide groups, offering diverse pathways for chemical transformations. The synthesis of metal complexes, for example, highlights the ability of these compounds to act as ligands, forming structures with specific geometrical arrangements (Sarhan et al., 2017).

Physical Properties Analysis

The physical properties of N-(4-cyanophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide derivatives, such as solubility, melting point, and crystallinity, can be inferred from similar compounds. These properties are crucial for determining the compound's suitability for various applications, including its potential use in material science.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under different conditions, are pivotal for understanding the compound's behavior in chemical reactions. Studies on similar compounds, such as the reactivity of N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide, shed light on the diverse chemical reactivity of this class of compounds (Khalil et al., 2012).

properties

IUPAC Name

N-(4-cyanophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-9-14(19(21)22)10(2)18(17-9)8-13(20)16-12-5-3-11(7-15)4-6-12/h3-6H,8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSUQZMRHNYJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)C#N)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323098
Record name N-(4-cyanophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794930
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-cyanophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide

CAS RN

957014-33-4
Record name N-(4-cyanophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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